2-bromo-N-(4-butylphenyl)benzamide
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Overview
Description
2-Bromo-N-(4-butylphenyl)benzamide is an organic compound with the molecular formula C17H18BrNO It is a brominated benzamide derivative, which means it contains a benzamide core structure with a bromine atom and a butyl-substituted phenyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4-butylphenyl)benzamide typically involves the bromination of a suitable benzamide precursor. One common method is the reaction of 4-butylaniline with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are used to verify the identity and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(4-butylphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the carbonyl group in the benzamide moiety can lead to the formation of amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Scientific Research Applications
2-Bromo-N-(4-butylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-butylphenyl)benzamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-sec-butyl-benzamide
- N-(4-sec-butylphenyl)-2-chlorobenzamide
- 4-tert-butyl-N-(4-sec-butylphenyl)benzamide
- N-(4-sec-butylphenyl)-2-nitrobenzamide
Uniqueness
2-Bromo-N-(4-butylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C17H18BrNO |
---|---|
Molecular Weight |
332.2 g/mol |
IUPAC Name |
2-bromo-N-(4-butylphenyl)benzamide |
InChI |
InChI=1S/C17H18BrNO/c1-2-3-6-13-9-11-14(12-10-13)19-17(20)15-7-4-5-8-16(15)18/h4-5,7-12H,2-3,6H2,1H3,(H,19,20) |
InChI Key |
JARNKUWGVMMFLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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